molecular formula C7H12F2N2O B1488280 1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1863080-25-4

1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1488280
CAS No.: 1863080-25-4
M. Wt: 178.18 g/mol
InChI Key: KOXNUIAPVPYGEV-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C7H12F2N2O and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antibiotic Synthesis

1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic aimed at combating key pathogens causing community-acquired respiratory tract infections, including multidrug-resistant (MDR) organisms. The study showcases a highly efficient and stereoselective synthesis of this compound in 10 steps from readily available benzyloxyacetyl chloride, highlighting its significance in antibiotic synthesis (Lall et al., 2012).

2. Electrooptic Film Fabrication

The compound plays a role in the development of new dibranched, heterocyclic "push-pull" chromophores, which are crucial for electrooptic film fabrication. These chromophores are part of the chemisorptive reaction process with iodobenzyl-functionalized surfaces to form chromophore monolayers. The study emphasizes the influence of chromophore molecular architecture and film growth method on film microstructure and optical/electrooptic response, indicating its application in advanced material sciences (Facchetti et al., 2006).

3. Anticancer Activity

This compound derivatives have shown potential in anticancer research. A study demonstrated the synthesis of polysubstituted 4H-Pyran derivatives via a microwave-assisted one-pot procedure, which were then evaluated for their anticancer activity against a range of human cancer cell lines. The results highlighted potent activity against different cell lines, marking its significance in the field of oncology and drug development (Hadiyal et al., 2020).

4. Chemosensor Development

The compound is utilized in the synthesis of various chemosensors with remarkable selectivity towards transition metal ions, such as Cu2+. These chemosensors operate via colorimetric and fluorescent changes upon complexation, signifying its application in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not provided in the sources .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the sources .

Properties

IUPAC Name

1-(3,3-difluoropyrrolidin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O/c1-10-4-6(12)11-3-2-7(8,9)5-11/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXNUIAPVPYGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.